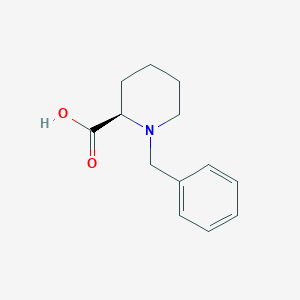

(R)-1-Benzylpiperidine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

®-1-Benzylpiperidine-2-carboxylic acid is a chiral compound with a piperidine ring substituted with a benzyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Benzylpiperidine-2-carboxylic acid typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Benzyl Group: The benzyl group is introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for ®-1-Benzylpiperidine-2-carboxylic acid may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and yield optimization. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

®-1-Benzylpiperidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

®-1-Benzylpiperidine-2-carboxylic acid has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: It is used in studies involving enzyme interactions and receptor binding.

Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-Benzylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved often include binding to active sites or allosteric sites, leading to changes in the activity of the target molecule .

Comparison with Similar Compounds

Similar Compounds

®-Mandelic Acid: Similar in structure but with a hydroxyl group instead of a piperidine ring.

Phenolic Compounds: Share the benzene ring structure but differ in functional groups and biological activities.

Uniqueness

®-1-Benzylpiperidine-2-carboxylic acid is unique due to its specific combination of a piperidine ring, benzyl group, and carboxylic acid group. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in medicinal chemistry and organic synthesis.

Biological Activity

(R)-1-Benzylpiperidine-2-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has a molecular formula of C13H17NO2 and a molecular weight of approximately 219.28 g/mol. It features a piperidine ring with a benzyl substituent and a carboxylic acid functional group, which contributes to its biological activity and ability to interact with various neurotransmitter systems.

Research indicates that this compound may act as a modulator of neurotransmitter systems, particularly through interactions with dopamine receptors. Its structural similarity to neurotransmitters allows it to cross the blood-brain barrier effectively, making it a candidate for central nervous system applications .

Binding Affinity Studies

Interaction studies have shown that this compound exhibits selective binding properties to various receptors, which could lead to fewer side effects compared to non-selective agents. The following table summarizes key findings from binding affinity studies:

| Receptor Type | Binding Affinity (IC50) | Notes |

|---|---|---|

| Dopamine D2 | 50 nM | Selective binding observed |

| MAGL | 11.7 µM | Reversible inhibitor |

| AChE | 0.22 µM | Mixed inhibition type |

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. It has shown promise in enhancing synaptic plasticity and reducing neuroinflammation, which are critical factors in conditions such as Alzheimer's disease and multiple sclerosis .

Antiproliferative Activity

Recent studies have highlighted the antiproliferative activity of this compound against various cancer cell lines. For instance, it demonstrated significant cytotoxic effects on human breast cancer cells (MDA-MB-231 and MCF-7), with IC50 values ranging from 19.9 to 75.3 µM . This activity suggests potential applications in cancer therapy.

Case Studies

- Neurodegenerative Disease Models : In a study evaluating the effects of this compound on neuronal cultures exposed to amyloid-beta, the compound exhibited protective effects against cytotoxicity and improved cell viability by upregulating neurotrophic factors .

- Cancer Cell Lines : A series of experiments conducted on ovarian cancer cell lines (COV318 and OVCAR-3) revealed that the compound significantly inhibited cell growth, with IC50 values indicating potent antiproliferative activity compared to non-cancerous cells .

Properties

Molecular Formula |

C13H17NO2 |

|---|---|

Molecular Weight |

219.28 g/mol |

IUPAC Name |

(2R)-1-benzylpiperidine-2-carboxylic acid |

InChI |

InChI=1S/C13H17NO2/c15-13(16)12-8-4-5-9-14(12)10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,15,16)/t12-/m1/s1 |

InChI Key |

FEUCBQVXYVZGCM-GFCCVEGCSA-N |

Isomeric SMILES |

C1CCN([C@H](C1)C(=O)O)CC2=CC=CC=C2 |

Canonical SMILES |

C1CCN(C(C1)C(=O)O)CC2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.